molecular formula C16H8ClN3O3 B2951944 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892754-93-7

6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B2951944
CAS RN: 892754-93-7
M. Wt: 325.71
InChI Key: FLNQSJCNGYIRJG-UHFFFAOYSA-N
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Description

6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antimicrobial effects through the induction of oxidative stress and apoptosis in target cells.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments is its relatively simple synthesis method. In addition, this compound has demonstrated promising results in various in vitro studies, making it a potentially valuable tool for further research.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. One area of interest is in further investigating its potential as an anticancer agent, including in vivo studies to assess its efficacy and toxicity. Another potential direction is in exploring its potential as an antimicrobial agent, including investigating its activity against additional bacterial and fungal strains.
In addition, further research is needed to fully understand the mechanism of action of this compound, including investigating its effects on cellular pathways and signaling molecules. Finally, there is potential for this compound to be modified or optimized through structural modifications to improve its solubility and potency.

Synthesis Methods

The synthesis of 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves the reaction of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its potential as an anticancer agent, 6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

6-chloro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3/c17-11-3-4-13-10(6-11)7-12(16(21)22-13)15-19-14(20-23-15)9-2-1-5-18-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQSJCNGYIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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